(1R,4S)-bicyclo[2.1.0]pentane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H8 |
|---|---|
Molecular Weight |
68.12 g/mol |
IUPAC Name |
(1R,4S)-bicyclo[2.1.0]pentane |
InChI |
InChI=1S/C5H8/c1-2-5-3-4(1)5/h4-5H,1-3H2/t4-,5+ |
InChI Key |
MHLPKAGDPWUOOT-SYDPRGILSA-N |
SMILES |
C1CC2C1C2 |
Isomeric SMILES |
C1C[C@@H]2[C@H]1C2 |
Canonical SMILES |
C1CC2C1C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1r,4s Bicyclo 2.1.0 Pentane and Its Stereochemically Defined Derivatives
Chemo- and Regioselective Strategies
The inherent strain in the bicyclo[2.1.0]pentane system necessitates carefully controlled synthetic approaches to achieve chemo- and regioselectivity. Several key strategies have emerged, including thermally induced reactions, photochemical cycloadditions, metal-catalyzed processes, and intramolecular cyclizations.
Thermally Induced Cyclization and Rearrangement Pathways
Thermal methods have been historically significant in the synthesis of bicyclo[2.1.0]pentane derivatives. One established route involves the pyrolysis of 2,3-diazabicyclo[2.2.1]hept-2-ene. orgsyn.org This reaction proceeds through the extrusion of nitrogen gas to yield bicyclo[2.1.0]pentane. orgsyn.org While effective for the parent compound, this method's applicability to substituted derivatives can be limited due to the high temperatures required, which can lead to competing rearrangement pathways, such as isomerization to cyclopentene (B43876) or 1,4-pentadiene (B1346968). rsc.orgcdnsciencepub.com
Another thermal approach involves the ring contraction of a 3-diazo derivative of bicyclo[3.1.0]hexan-2-one. This method allows for the synthesis of various amides and esters of bicyclo[2.1.0]pentane-2-carboxylic acid as mixtures of exo- and endo-stereoisomers. rsc.org The thermal stability of the resulting bicyclo[2.1.0]pentane derivatives is a critical consideration, as cleavage of the central, highly strained bond can readily occur. cdnsciencepub.comcdnsciencepub.com
Photochemical Cycloaddition and Denitrogenation Routes
Photochemical methods offer milder conditions for the construction of the bicyclo[2.1.0]pentane core. A prominent strategy is the [2+2] photocycloaddition between a cyclopropene (B1174273) and an alkene. acs.org This approach can be highly stereoselective and has been successfully employed for the synthesis of highly functionalized bicyclo[2.1.0]pentanes. acs.org For instance, the irradiation of a charge-transfer complex between 1,2,3-triphenylcyclopropene (B100754) and fumaronitrile (B1194792) or maleonitrile (B3058920) leads to the formation of bicyclo[2.1.0]pentane cycloaddition products. cdnsciencepub.comcdnsciencepub.com These reactions can also be achieved through triplet-triplet energy transfer using a photosensitizer. cdnsciencepub.com
A key development in this area is the use of visible light and an organic dye as a photocatalyst, which allows the reaction to proceed under mild conditions with a broad substrate scope. researchgate.netresearchgate.net This method often exhibits high stereoselectivity, providing access to polysubstituted housanes. researchgate.net The mechanism is believed to involve the formation of a 1,4-diradical intermediate that subsequently closes to form the bicyclo[2.1.0]pentane ring. acs.org
Photochemical denitrogenation of azoalkanes, such as 1,4-diaryl-7,7-dimethyl-2,3-diazabicyclo[2.2.1]hept-2-ene, also provides a route to bicyclo[2.1.0]pentanes. acs.org Furthermore, the irradiation of 1,3-diazabicyclo[3.2.0]hept-3-ene derivatives can generate bicyclo[2.1.0]pentane intermediates through nitrogen extrusion. vulcanchem.com
Metal-Catalyzed Processes (e.g., Cyclopropenation, Carbenoid Reactions)
Metal catalysis provides a powerful and versatile toolkit for the synthesis of bicyclo[2.1.0]pentane derivatives. Rhodium(II) and gold(I) catalysts have proven particularly effective.
A sequential approach involving a silver- or gold-catalyzed cyclopropenation of an alkyne followed by an intermolecular [2+2] photocycloaddition with an electron-deficient alkene is a notable strategy for synthesizing highly functionalized housanes. acs.orgresearchgate.net Chiral gold catalysts have been developed for the enantioselective variant of the cyclopropenation step. acs.org
Rhodium(II)-catalyzed intramolecular cyclopropanation of δ,ε-unsaturated diazo compounds is another efficient method. For example, δ,ε-unsaturated β,β-difluoro-α-diazo esters undergo rhodium-catalyzed intramolecular cyclopropanation to form bicyclo[2.1.0]pentane ring systems. researchgate.net Similarly, cyclopropenylvinyl carbinols can generate a carbene intermediate under rhodium(II) catalysis, which then undergoes intramolecular cyclopropanation to form a housane. researchgate.net
Gold(I) catalysis can also facilitate a formal (4+1) cycloaddition of methylenecyclopropanes with 7-aryl-1,3,5-cycloheptatrienes. nih.gov This reaction proceeds through the in-situ formation of a cyclobutene (B1205218), which is then cyclopropanated by a gold(I) carbene to form a bicyclo[2.1.0]pentane intermediate. This intermediate is then cleaved by the gold(I) catalyst to yield a cyclopentene. nih.gov In some cases, the bicyclo[2.1.0]pentane intermediate can be isolated. nih.gov
| Catalyst | Reactants | Product Type | Reference |
| Silver(I) or Gold(I) | Alkyne, Aryldiazoacetate, Alkene | Polysubstituted housane | acs.orgresearchgate.net |
| Rhodium(II) | δ,ε-unsaturated β,β-difluoro-α-diazo ester | Fluorinated bicyclo[2.1.0]pentane | researchgate.net |
| Rhodium(II) | Cyclopropenylvinyl carbinol | Housane derivative | researchgate.net |
| Gold(I) | Methylenecyclopropane, 7-Aryl-1,3,5-cycloheptatriene | Bicyclo[2.1.0]pentane intermediate | nih.gov |
Intramolecular Cyclization and Anionic Reaction Approaches
Intramolecular cyclization of suitably functionalized cyclopentane (B165970) precursors is a robust and widely reported strategy for synthesizing bicyclo[2.1.0]pentane derivatives. A highly effective method relies on the lithium bis(trimethylsilyl)amide (LiHMDS)-mediated intramolecular cyclization of trisubstituted cyclopentane carboxylates. researchgate.netacs.org These precursors, bearing a leaving group at the C-4 position and an additional substituent at the C-3 atom, can be synthesized from cyclopent-3-ene carboxylate. acs.org This synthetic sequence allows for the diastereoselective preparation of both cis- and trans-1,3-disubstituted housane-1-carboxylic acids on a large scale. acs.org
Another approach involves a one-pot dialkylmagnesium-mediated synthesis from methyl sulfones. smolecule.com In this method, methyl sulfone precursors undergo nucleophilic addition with dialkylmagnesium compounds, followed by intramolecular cyclization facilitated by LiHMDS to yield the housane structure. smolecule.com
Diastereoselective and Enantioselective Synthesis
Achieving control over the stereochemistry of multiple substituents on the bicyclo[2.1.0]pentane scaffold is crucial for its application in areas like medicinal chemistry.
Control of Diastereoselectivity in Multi-Substituted Systems
The control of diastereoselectivity in the synthesis of multi-substituted bicyclo[2.1.0]pentanes has been a significant focus of research. The intramolecular cyclization of substituted cyclopentanes offers excellent diastereocontrol. By carefully choosing the stereochemistry of the substituents on the cyclopentane precursor, both cis- and trans-1,3-disubstituted housane-1-carboxylic acids can be prepared in a diastereoselective manner. researchgate.netacs.org
Photochemical [2+2] cycloadditions are also highly diastereoselective. acs.org When enantioenriched cyclopropenes are used in these reactions, the cycloaddition proceeds with the retention of enantiopurity. acs.org The regioselectivity of the cycloaddition is often governed by the stability of the intermediate diradical, leading to predictable diastereomeric outcomes. acs.org
The use of chiral catalysts in metal-catalyzed reactions also provides a powerful means of controlling stereochemistry. For example, rhodium catalysts with chiral ligands have been used for asymmetric cyclopropenation reactions, leading to enantioenriched bicyclo[2.1.0]pentane precursors. acs.org
| Method | Key Feature | Stereochemical Outcome | Reference |
| Intramolecular Cyclization | Pre-defined stereocenters on cyclopentane precursor | Diastereoselective formation of cis and trans isomers | researchgate.netacs.org |
| Photochemical [2+2] Cycloaddition | Use of enantioenriched cyclopropenes | Enantioretention | acs.org |
| Metal-Catalyzed Cyclopropenation | Chiral rhodium or gold catalysts | Enantioselective synthesis | acs.org |
Chiral Catalyst-Mediated Enantioselective Transformations
The enantioselective synthesis of bicyclo[2.1.0]pentane derivatives has been significantly advanced through the use of chiral catalysts, enabling control over the stereochemical outcome of the reaction. These methods often involve the creation of the strained housane skeleton from less complex starting materials, with the catalyst dictating the facial selectivity of bond formation.
A notable strategy involves a two-step sequence beginning with the enantioselective synthesis of cyclopropenes, which then undergo a [2+2] photocycloaddition to form the housane core. acs.org Chiral gold catalysts have been developed for the enantioselective cyclopropenation of 1,2-disubstituted alkynes with aryldiazoacetates, producing enantioenriched cyclopropenes. acs.org For monosubstituted alkynes, dirhodium catalysts, such as Rh₂(S-DOSP)₄, have proven effective in achieving high levels of asymmetric induction. acs.org The subsequent visible-light-photosensitized [2+2] cycloaddition with an alkene proceeds to form the highly functionalized housane. acs.org This method is advantageous as it allows for the construction of complex housanes in a stereoselective manner. acs.orgacs.org
Another powerful approach utilizes chiral Lewis acids or Brønsted acids to catalyze reactions of bicyclo[1.1.0]butanes (BCBs) with various partners. acs.org While not directly forming bicyclo[2.1.0]pentanes in all cases, these methodologies establish key principles of asymmetric catalysis on highly strained systems. For instance, the use of a chiral Brønsted acid can facilitate the enantioselective cycloaddition of BCBs with imines, leading to chiral aza-bicyclo[2.1.1]hexanes which can be further transformed. nih.gov Similarly, chiral Lewis acid catalysis with a Sc(OTf)₃/PyBox ligand system enables the regio-, enantio-, and diastereoselective polar cycloaddition of BCBs with α,β-unsaturated ketones. acs.org
Visible-light-mediated photocatalysis has also emerged as a mild and efficient tool. chemrxiv.orgrsc.org Using an organic dye as a photocatalyst, polysubstituted housanes can be synthesized with high stereoselectivity. chemrxiv.orgrsc.org This method avoids the issues of stereoselectivity and limited substrate scope sometimes encountered in other photocatalytic cycloadditions. rsc.org
| Catalyst Type | Reaction | Substrates | Key Feature |
| Chiral Gold Catalysts | Cyclopropenation | 1,2-Disubstituted alkynes, Aryldiazoacetates | Enantioselective formation of cyclopropene precursors. acs.org |
| Chiral Dirhodium Catalysts (e.g., Rh₂(S-DOSP)₄) | Cyclopropenation | Monosubstituted alkynes, Aryldiazoacetates | High asymmetric induction for specific substrates. acs.org |
| Chiral Brønsted Acids | Cycloaddition | Bicyclo[1.1.0]butanes, Imines | Enantioselective synthesis of aza-bicyclo[2.1.1]hexanes. nih.gov |
| Chiral Lewis Acids (e.g., Sc(OTf)₃/PyBox) | Cycloaddition | Bicyclo[1.1.0]butanes, α,β-Unsaturated ketones | Divergent synthesis with high stereocontrol. acs.org |
| Organic Dye Photocatalysts | [2+2] Cycloaddition | Cyclopropenes, Maleimides | Highly stereoselective under mild, visible-light conditions. chemrxiv.orgrsc.org |
Preservation and Transfer of Chirality in Synthetic Sequences
A critical aspect of synthesizing stereochemically defined bicyclo[2.1.0]pentanes is the ability to preserve or transfer existing chirality through a synthetic sequence. This is particularly important when a chiral center is established early in the synthesis and must be maintained through subsequent transformations.
In the sequential [2+1] and [2+2] cycloaddition strategy, it has been demonstrated that the chirality of the enantioenriched cyclopropene precursor is fully retained during the subsequent [2+2] photocycloaddition. acs.orgacs.org This complete enantioretention indicates that the reaction mechanism does not involve intermediates that would lead to racemization, such as the opening of the cyclopropane (B1198618) ring. acs.org This preservation of stereochemical integrity is a cornerstone of the method's utility for accessing enantioenriched housanes. acs.org
The concept of chirality transfer, where a chiral element dictates the stereochemistry of a newly formed center, is also relevant. While direct examples for (1R,4S)-bicyclo[2.1.0]pentane are emerging, related studies on other strained systems provide a blueprint. For instance, processes involving the transfer of point chirality to axial chirality have been demonstrated in the synthesis of spirocyclic compounds derived from bicyclobutanes. chemrxiv.orgchemrxiv.org Similarly, ring-to-thread chirality transfer has been observed in rotaxane chemistry, showcasing how stereochemical information can be transmitted across mechanical bonds. nih.gov These principles of chirality transfer are being actively explored to develop new asymmetric syntheses of complex molecules.
Mechanistic studies involving a [2+1] cycloaddition of a chiral cyclobutene with a diazoester under rhodium catalysis showed that the reaction proceeded to afford a highly enantioenriched bicyclo[2.1.0]pentane with excellent diastereoselectivity and perfect preservation of the stereochemical integrity. dicp.ac.cn
Construction of Specific Enantiomers and Diastereomers (e.g., cis- and trans-1,3-disubstituted housanes)
The synthesis of specific diastereomers, such as cis- and trans-1,3-disubstituted housanes, requires precise control over the relative stereochemistry of the substituents on the bicyclo[2.1.0]pentane core.
One effective method relies on the intramolecular cyclization of substituted cyclopentane precursors. researchgate.netacs.org This approach allows for the diastereoselective preparation of both cis- and trans-1,3-disubstituted housane-1-carboxylic acids. researchgate.netacs.org The stereochemical outcome is controlled by the stereochemistry of the starting cyclopentane, which is in turn synthesized from cyclopent-3-ene carboxylate. researchgate.net This method has been successfully applied to the synthesis of bicyclic γ-amino acids. researchgate.netacs.org
Another powerful strategy is the sequential [2+1] and [2+2] cycloaddition. acs.org The [2+2] photocycloaddition of a cyclopropene with an electron-deficient alkene can generate multiple diastereomers. acs.org However, the reaction is often highly diastereoselective, with one isomer predominating. acs.org For example, the reaction between a cyclopropene and methyl acrylate (B77674) yields four possible diastereomers, but by lowering the reaction temperature, the diastereomeric ratio can be significantly improved. acs.org X-ray crystallography has been used to confirm the structure of the major diastereomer. acs.org
The development of highly stereoselective catalytic strategies also enables the synthesis of polysubstituted housanes with multiple contiguous all-carbon-quaternary centers. chemrxiv.orgrsc.org These reactions, often proceeding under visible light photocatalysis, are highly efficient and exhibit broad substrate scope, allowing for the construction of complex and specific diastereomers. chemrxiv.orgrsc.org
| Method | Precursors | Target Products | Key Features |
| Intramolecular Cyclization | Trisubstituted cyclopentane carboxylates | cis- and trans-1,3-disubstituted housane-1-carboxylic acids | Diastereoselective, scalable synthesis. researchgate.netacs.org |
| Sequential [2+1] and [2+2] Cycloaddition | Cyclopropenes, Electron-deficient alkenes | Highly functionalized housanes | High diastereoselectivity, controllable by temperature. acs.orgacs.org |
| Visible Light Photocatalysis | Cyclopropenes, Maleimides | Polysubstituted housanes | High stereoselectivity for complex diastereomers. chemrxiv.orgrsc.org |
Mechanistic Elucidation of Bicyclo 2.1.0 Pentane Reactivity
Thermal Rearrangement Mechanisms and Valence Isomerizations
Bicyclo[2.1.0]pentane and its derivatives undergo fascinating thermal rearrangements, providing a rich platform for investigating the interplay of strain, stereochemistry, and reaction intermediates.
Pathways to Cyclopentenes and Open-Chain Dienes
The thermal isomerization of bicyclo[2.1.0]pentane to cyclopentene (B43876) is a well-documented process that typically occurs at elevated temperatures, around 330°C. smolecule.com Computational studies using CASPT2–g3 and CASSCF electronic structure calculations have been employed to understand the mechanistic details of this transformation. rsc.org These studies have also investigated the isomerization pathway to 1,4-pentadiene (B1346968), revealing the complex nature of the potential energy surface governing these rearrangements. rsc.org
The thermal behavior of substituted bicyclo[2.1.0]pentenes further illustrates these pathways. For instance, 2-methylbicyclo[2.1.0]pent-2-ene thermally rearranges to form 1-methylcyclopentadiene. researchgate.net This observation challenges a simple diradical mechanism, which would be expected to yield 2-methylcyclopentadiene. researchgate.net The gas-phase unimolecular isomerization of bicyclo[2.1.0]pent-2-ene to cyclopentadiene (B3395910) has been studied over a range of temperatures and pressures, with the rate constants fitting the Arrhenius equation, suggesting a transition state that can be modeled as a biradical. researchgate.net
Mechanistic Studies of Spiro-Fused Bicyclo[2.1.0]pentane Rearrangements (e.g., "Bridge Flip" Epimerization)
Spiro-fused bicyclo[2.1.0]pentane systems exhibit unique rearrangement behavior. A notable example is the thermal rearrangement of spiro bicyclo[2.1.0]pentane-5,2′-methylenecyclopropanes. pnas.orgnih.gov These compounds undergo a double epimerization, commonly referred to as a "bridge flip," at approximately 80°C. pnas.orgnih.gov This process is initiated by the cleavage of the central bridge bond. pnas.orgnih.gov Isotopic labeling experiments have been crucial in distinguishing the operative mechanism from alternatives, such as one involving a trimethylenemethane intermediate. nih.gov At higher temperatures (above 120°C), a more complex rearrangement leads to the formation of isomeric 6- and 7-methylenebicyclo[3.2.0]hept-1-enes. nih.gov
The thermal stability and rearrangement pathways of other substituted bicyclo[2.1.0]pentane derivatives have also been examined. Studies on derivatives formed from the photocycloaddition of cyclopropenes to olefins have investigated the ring-flipping process in conjunction with their rearrangement to cyclopentene derivatives. cdnsciencepub.comresearchgate.net
Diradical Intermediates and Concerted vs. Stepwise Processes
The debate between concerted and stepwise mechanisms, often involving diradical intermediates, is central to understanding bicyclo[2.1.0]pentane reactivity. Computational studies have provided significant insights into this aspect. For the thermal isomerizations of bicyclo[2.1.0]pent-2-ene and tricyclo[2.1.0.0²,⁵]pentane to cyclopentadiene, a combination of DFT, CASSCF, CASSCF-MP2, and CR-CCSD(T) methods suggests that both processes are concerted and proceed through transition states with significant biradical character. acs.org
The rearrangement of the bicyclo[2.1.0]pentane radical cation to the cyclopentene radical cation is an extremely facile process. doi.org This transformation is thought to proceed through a cyclopentane-1,3-diyl radical cation intermediate, which is formed by the breaking of the one-electron bond in the housane radical cation. doi.org The subsequent pnas.orgrsc.org hydrogen shift is nearly barrierless. doi.org
In the thermal rearrangement of 2-methylbicyclo[2.1.0]pent-2-ene, the formation of 1-methylcyclopentadiene suggests a more complex mechanism than a simple diradical pathway. researchgate.net This highlights the nuanced nature of these rearrangements, where the distinction between a concerted process with significant diradical character at the transition state and a stepwise process with a discrete diradical intermediate can be subtle.
Influence of Substituents on Thermal Stability and Reaction Kinetics
Substituents can significantly influence the thermal stability and reaction kinetics of bicyclo[2.1.0]pentane derivatives. For example, the introduction of fluorine substituents can affect the kinetics of cyclobutane (B1203170) bond homolysis. nist.govnist.gov In a study of the thermal isomerization of 2,2,3,3-tetrafluorobicyclopentanes, the kinetic effect of fluorine was investigated. nist.govnist.gov
The presence of 1,4-diaryl substituents in bicyclo[2.1.0]pentanes has been shown to increase their persistence compared to related derivatives. researchgate.net This stabilizing effect is attributed to less favorable benzylic conjugation in the transition states for C-C bond cleavage due to steric interactions between geminal methyl groups at the methane (B114726) bridge and the diaryl substituents at the bridgehead positions. researchgate.net
Computational studies on the radical cations of substituted bicyclo[2.1.0]pentanes have shown that electronic substituent effects play a crucial role in their rearrangement reactivity. researchgate.net The diastereoselectivity of the 1,2-shift in these systems is primarily controlled by steric factors in the intermediary 1,3-radical cations. researchgate.net
Photochemical Reaction Mechanisms
Photochemistry offers alternative pathways for the transformation of bicyclo[2.1.0]pentane, often involving radical intermediates and distinct bond fission processes compared to thermal reactions.
Photochemical Radical Reactions and Bond Fission Processes
The photochemical reactions of bicyclo[2.1.0]pentane have been investigated with various reagents, including bromine, bromotrichloromethane (B165885), t-butyl hypochlorite, di-t-butyl peroxide, and N-bromosuccinimide. rsc.org In many cases, radical-initiated hydrogen abstraction from the C4 ring occurs. rsc.org However, the expected bicyclopentyl (B158630) radicals are often not detected. Instead, they are believed to rearrange rapidly via fission of the C(1)–C(4) bond to form cyclopent-3-enyl radicals, which have been observed by ESR spectroscopy. rsc.org
In reactions with halogen atoms like bromine and chlorine, a major pathway involves an SH2 attack at the bridgehead carbon atoms, leading to the fission of the C(1)–C(4) bond and the formation of 3-halogenocyclopentyl radicals. rsc.org
The photolysis of 2,3-diazabicyclo[2.2.1]hept-2-ene is a common method for synthesizing bicyclo[2.1.0]pentane. smolecule.comorgsyn.orgwikipedia.org Further irradiation of bicyclo[2.1.0]pentane can lead to secondary products. For example, 185-nm photolysis of bicyclo[2.1.0]pentane can yield 1,4-pentadiene and methylenecyclobutane. researchgate.net
The stereochemistry of photochemical reactions is also a key area of study. The photochemical denitrogenation of 2,3-diazabicyclo[2.2.1]heptene and its derivatives has been investigated to understand the origins of stereoselectivity in the formation of strained bicyclic products. chemrxiv.org
Triplet-Sensitized Cycloadditions and Energy Transfer Mechanisms
Triplet-sensitized photocycloadditions represent a powerful method for the synthesis of bicyclo[2.1.0]pentane derivatives. researchgate.net This process relies on the transfer of energy from a photosensitizer in its triplet excited state to a reactant, initiating a chemical reaction. The mechanism of these cycloadditions has been a subject of detailed investigation.
The formation of bicyclo[2.1.0]pentanes via the photocycloaddition of cyclopropenes and olefins can be achieved through both direct irradiation of a charge-transfer complex and triplet-triplet energy transfer. cdnsciencepub.comcdnsciencepub.com In the latter, a sensitizer (B1316253) with a suitable triplet energy is used to excite the cyclopropene (B1174273) to its triplet state. For instance, the photocycloaddition of 3,3-dimethyl-1,2-diphenylcyclopropene with dimethyl fumarate (B1241708) can be sensitized by thioxanthen-9-one. cdnsciencepub.com The efficiency of the energy transfer and subsequent reaction is dependent on the triplet energy of the sensitizer. Sensitizers with triplet energies below a certain threshold may be ineffective. acs.org For example, in the synthesis of a highly functionalized bicyclo[2.1.0]pentane, a photocatalyst with insufficient triplet energy failed to sensitize the cyclopropene, resulting in the recovery of starting material. acs.org Conversely, sensitizers with higher triplet energies can effectively promote the reaction. acs.org
The general mechanism for the triplet-sensitized [2+2] cycloaddition to form a bicyclo[2.1.0]pentane involves several key steps. acs.org First, the photocatalyst, upon irradiation with light of an appropriate wavelength (e.g., blue LED), is excited to its triplet state. This excited sensitizer then transfers its energy to the cyclopropene, generating a 1,2-triplet diradical of the cyclopropene. acs.org This diradical intermediate then undergoes intermolecular carbon-carbon bond formation with an alkene to form a 1,4-triplet diradical. acs.org Following intersystem crossing to the corresponding 1,4-singlet diradical, intramolecular ring closure occurs to yield the final bicyclo[2.1.0]pentane product. acs.org The stereochemistry of the final product is often influenced by steric factors, with the reactants approaching each other to minimize steric interactions, leading to the formation of the more stable trans-substituted adduct. researchgate.net
The choice of sensitizer can significantly impact the outcome of the reaction. For the photocycloaddition of 1,2,3-triphenylcyclopropene (B100754) with fumaronitrile (B1194792) and maleonitrile (B3058920), the reactions were successfully photosensitized, indicating a triplet-triplet transfer mechanism. cdnsciencepub.com The triplet energies of the dinitriles were determined to be approximately 50 kcal/mol by studying their photosensitized isomerization with various sensitizers. cdnsciencepub.com
Table 1: Sensitizers and their Triplet Energies in Bicyclo[2.1.0]pentane Synthesis
| Sensitizer | Triplet Energy (E_T), kcal/mol | Application |
| Ru(bpy)₃₂ | 46.5 | Ineffective for sensitizing certain cyclopropenes. acs.org |
| Benzil | 54 | Effective sensitizer in some photocycloadditions. cdnsciencepub.com |
| Fluorenone | 53 | Effective sensitizer in some photocycloadditions. cdnsciencepub.com |
| [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | 60.1 | Effective for sensitizing cyclopropenes. acs.org |
| Ir(dFppy)₂(pic) | 61.1 | Effective for sensitizing cyclopropenes. acs.org |
This interactive table allows for the comparison of different photosensitizers used in the synthesis of bicyclo[2.1.0]pentanes.
Diradical Formation and Subsequent Rearrangements
The thermal chemistry of bicyclo[2.1.0]pentane is characterized by rearrangements that proceed through diradical intermediates. The cleavage of the central, highly strained C1-C4 bond is a key step in these transformations. nih.gov
Thermal rearrangements of bicyclo[2.1.0]pentane derivatives can be complex. For example, spiro bicyclo[2.1.0]pentane-5,2'-methylenecyclopropanes undergo a double epimerization, or "bridge flip," at around 80°C, which is initiated by the cleavage of the bridge bond. nih.gov At higher temperatures (above 120°C), these compounds rearrange to form isomeric 6- and 7-methylenebicyclo[3.2.0]hept-1-enes. nih.gov
The formation of a cyclopent-3-enyl radical from the rearrangement of a bicyclopentyl radical is a common pathway. rsc.org Photochemical reactions of bicyclo[2.1.0]pentane with various radical sources, such as bromotrichloromethane and di-t-butyl peroxide, lead to the abstraction of a hydrogen atom from the C4 ring. rsc.org The resulting bicyclopentyl radical is not detected, indicating that it rapidly rearranges via fission of the C1-C4 bond to form the more stable cyclopent-3-enyl radical. rsc.org
In the context of photocycloadditions, the formation of a diradical intermediate is a crucial step. The reaction of bicyclo[2.1.0]pentane with electron-deficient olefins proceeds through a diradical intermediate. researchgate.net Similarly, the thermal rearrangement of 2-methylbicyclo[2.1.0]pent-2-ene to 1-methylcyclopentadiene is proposed to occur via a diradical mechanism. researchgate.net The thermal stability of bicyclo[2.1.0]pentane derivatives is also linked to the cleavage of the central bond, leading to isomerization. cdnsciencepub.com
The isomerization of bicyclo[2.1.0]pent-2-ene to cyclopentadiene in the gas phase is consistent with a transition state that can be described by a biradical model. researchgate.net The study of such isomerizations provides quantitative data on the energy differences between orbitally allowed and disallowed processes. researchgate.net
Reactions with Reactive Intermediates (e.g., Carbenes)
The strained C-C and C-H bonds of bicyclo[2.1.0]pentane are susceptible to attack by reactive intermediates like carbenes. These reactions can lead to either insertion into C-H bonds or cleavage of C-C bonds, resulting in ring expansion or other rearrangements.
Carbenes can insert into C-H bonds of alkanes. stackexchange.com Singlet carbenes are believed to insert in a concerted fashion, while triplet carbenes react via a two-step radical pathway. stackexchange.com In the case of bicyclo[2.1.0]pentane, carbene insertion can occur into the C-H bonds of the cyclobutane ring. oregonstate.edu
Ring expansion of bicyclo[1.1.0]butanes to bicyclo[1.1.1]pentanes can be achieved through carbene insertion into the central C-C bond. researchgate.netnih.gov A similar strategy can be envisioned for the expansion of bicyclo[2.1.0]pentane. The reaction of bicyclo[1.1.0]butane with a triplet carbene, generated via photoinduced triplet energy transfer, leads to a radical addition into the strained C-C bond, ultimately affording the bicyclo[1.1.1]pentane product. chemrxiv.org Computational analysis supports the role of a triplet carbene intermediate in this process. chemrxiv.org
In a different approach, the reaction of bicyclo[1.1.0]butanes with dihalocarbenes is a known method for ring expansion. chemrxiv.org While direct examples with bicyclo[2.1.0]pentane are less common, the general principle of carbene-mediated ring expansion is applicable. For instance, transition metal-mediated carbene transfer reactions have been used to cyclopropanate the double bond of an oxabicyclo[2.2.0]hexenone to form a housane derivative, which can then undergo further transformations. nih.gov
While carbene insertion into C-H bonds is a recognized reaction pathway, insertion into C-C bonds is generally considered less likely. stackexchange.com However, the high strain of the bicyclo[2.1.0]pentane system can open up alternative reaction channels. The reaction of carbenes with bicyclo[1.1.0]butane did not result in insertion into the highly strained bridged carbon bond. stackexchange.com
In the context of bicyclo[2.1.0]pentane, reactions that lead to the cleavage of two bonds can occur, particularly in the presence of transition metals. For example, the transition metal-mediated ring expansion of a housane derivative to a cyclopentene is proposed to proceed via oxidative addition of the strained cyclopropyl (B3062369) C-C bond to the metal, forming a metallocycle. nih.govamazonaws.com This initial C-C bond cleavage is followed by further rearrangements. While not a direct two-bond cleavage by a carbene, it illustrates the propensity of the strained ring system to undergo reactions involving the scission of its framework bonds.
Strain-Release Driven Transformations
The significant strain energy of bicyclo[2.1.0]pentane (housane) is a primary driver for its reactivity. This stored energy can be released in a variety of transformations, including ring-opening reactions initiated by nucleophiles and radicals.
The reactivity of strained ring systems is not solely governed by the magnitude of strain release. Electronic delocalization effects also play a crucial role. acs.org For instance, in the nucleophilic ring-opening of azabicyclo[1.1.0]butane and azabicyclo[2.1.0]pentane, the former is predicted to be similarly reactive despite releasing less strain energy, due to increased delocalization in the transition state. acs.org A similar trend is observed in the addition of dibenzylamine (B1670424) to bicyclo[1.1.0]butane and bicyclo[2.1.0]pentane sulfones, where the bicyclo[1.1.0]butane derivative reacts at a lower temperature, contrary to what would be expected based on strain release energies alone. acs.org
Radical-mediated reactions also effectively promote the ring-opening of bicyclo[2.1.0]pentane. The photochemical reactions of bicyclo[2.1.0]pentane with various radical sources lead to the formation of cyclopent-3-enyl radicals through the rearrangement of an intermediate bicyclopentyl radical. rsc.org This rearrangement involves the fission of the central C1-C4 bond. rsc.org The rate of this radical ring-opening is very fast, making the bicyclo[2.1.0]pent-2-yl radical an excellent radical clock for calibrating the rates of other fast radical reactions, such as the oxygen rebound step in cytochrome P-450 catalysis. ucl.ac.ukacs.org
The synthetic utility of these strain-release reactions is significant. Sulfone-substituted housanes are stable compounds that readily react with nucleophiles and radical species, making them valuable reagents for introducing cyclopentyl moieties. nih.gov The synthesis of these strained reagents can be achieved in a one-pot procedure from methyl sulfones and 4-chloro-1,2-epoxybutane. nih.gov The resulting sulfonyl group can then serve as a handle for further synthetic manipulations. nih.gov
Diastereospecific Migration Reactions
The reactivity of bicyclo[2.1.0]pentane and its derivatives often involves diastereospecific migration reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product. These reactions are frequently driven by the release of ring strain, which is approximately 57 kcal/mol for the parent housane structure. rsc.org
A notable example is the strain-release driven 1,2-ester migration in polysubstituted housanes. This process allows for the rapid and diastereospecific synthesis of functionalized bicyclic imides. rsc.orgchemrxiv.org The high degree of stereoselectivity is a key feature of these transformations. For instance, in the synthesis of highly functionalized bicyclo[2.1.0]pentanes via a [2+2] photocycloaddition, a high diastereoselectivity was observed, which could be further improved by lowering the reaction temperature. acs.org At 35 °C, the diastereomeric ratio was 73:17:10, which increased to 86:9:5 at -40 °C. acs.org The major diastereomer's structure was confirmed by X-ray crystallography. acs.org
Furthermore, computational studies on the radical cations of bicyclo[2.1.0]pentane (housanes) have shed light on the stereoelectronic preferences in their rearrangement reactions. acs.org In the 1,2-shift rearrangement of housane radical cations to cyclopentene radical cations, it is the endo β-hydrogen on the methylene (B1212753) bridge that preferentially migrates. acs.org This preference is attributed to a larger hyperconjugative interaction involving the endo C-H bond, which selectively lowers its bond strength and facilitates the sigmatropic migration of the endo substituent to the bridgehead carbon. acs.org This stereoelectronic control dictates that the migrating group from the methylene bridge is the endo substituent, regardless of its nature. acs.org
The diastereoselectivity of these migration reactions is a powerful tool in organic synthesis, enabling the construction of complex molecular architectures with a high degree of stereochemical control. The development of highly stereoselective catalytic methods for synthesizing polysubstituted housanes further underscores the importance of understanding and controlling these migration pathways. rsc.orgchemrxiv.org
Theoretical and Experimental Kinetic Studies for Mechanistic Validation
The validation of proposed mechanisms for the reactions of bicyclo[2.1.0]pentane relies heavily on a combination of theoretical and experimental kinetic studies. These studies provide crucial insights into the energetics and pathways of these transformations.
Theoretical calculations, such as CASPT2–g3 and CASSCF electronic structure calculations, have been employed to investigate the thermal reactions of bicyclo[2.1.0]pentane, including its isomerization to cyclopentene and 1,4-pentadiene. rsc.org These computational methods help to understand the unusual features and mechanistic debates surrounding these reactions by providing a basis for interpreting experimental observations. rsc.org
Density functional theory (DFT) calculations have also been instrumental in elucidating the role of hyperconjugation in the 1,2-shift reactivity of bicyclo[2.1.0]pentane radical cations. acs.org By calculating hyperfine coupling constants, atomic spin densities, and dihedral angles, researchers have been able to validate the proposed mechanism where hyperconjugation assists in the preferred migration of the endo substituent. acs.org The agreement between calculated and experimental hyperfine couplings lends strong support to this mechanistic interpretation. acs.org
Experimental kinetic studies often involve monitoring the reaction progress over time under various conditions. For example, the thermal stability and isomerization of newly synthesized bicyclo[2.1.0]pentane derivatives have been studied, particularly focusing on the cleavage of the central C1-C4 bond. cdnsciencepub.com The half-life of a bicyclo[2.1.0]pentane derivative was measured to be 9.5 hours at 65°C, providing quantitative data on its stability and rearrangement kinetics. cdnsciencepub.com
In photochemical reactions, kinetic studies can help differentiate between various potential pathways. For instance, in the photocycloaddition of 1,2,3-triphenylcyclopropene with fumaronitrile and maleonitrile, analysis of the product mixture over the course of the reaction indicated that all products were primary, and that the starting dinitrile underwent rapid isomerization. cdnsciencepub.com Control experiments, such as conducting the reaction under thermal conditions or in the presence of a free-radical initiator, further help to confirm that the observed transformations are indeed photochemical in nature. cdnsciencepub.com
The combination of these theoretical and experimental approaches provides a robust framework for validating the mechanisms of bicyclo[2.1.0]pentane reactivity. Theoretical calculations can predict reaction pathways and transition states, while experimental kinetics provide real-world data to support or refute these predictions.
| Reaction Type | Methodology | Key Findings | Reference |
| Thermal Isomerization | CASPT2–g3 and CASSCF calculations | Provided a basis for understanding the unusual experimental observations in the isomerization to cyclopentene and 1,4-pentadiene. | rsc.org |
| 1,2-Shift in Radical Cations | Density Functional Theory (PBE0/6-311G**) | Showed that hyperconjugation lowers the endo C-H or C-Me bond strength, facilitating preferential migration. Calculated hyperfine couplings matched experimental values. | acs.org |
| Thermal Isomerization | Experimental Kinetic Analysis | Determined the half-life of a phenyl-substituted bicyclo[2.1.0]pentane to be 9.5 hours at 65°C. | cdnsciencepub.com |
| Photocycloaddition | Experimental Kinetic Analysis & Control Experiments | Confirmed that bicyclo[2.1.0]pentane formation and subsequent isomerizations are primary photochemical processes. | cdnsciencepub.com |
Theoretical and Computational Investigations of Bicyclo 2.1.0 Pentane
Quantum Chemical Characterization of Electronic Structure
The electronic structure of bicyclo[2.1.0]pentane has been elucidated through a variety of quantum chemical methods, revealing a complex interplay of bonding and electronic effects that define its chemical behavior.
Ab Initio and Density Functional Theory (DFT) Calculations
A range of computational methods have been employed to understand the electronic nature of bicyclo[2.1.0]pentane. Both ab initio and Density Functional Theory (DFT) calculations have been instrumental in characterizing its geometry, energy, and molecular orbitals. utah.edutsijournals.com
Self-consistent field (SCF) molecular orbital and multiconfigurational self-consistent field (MCSCF) methods have been used to create reaction energy profiles. utah.edu DFT calculations, particularly using the B3LYP functional with basis sets like 6-311G**(d,p), have been applied to compute optimized geometries, molecular orbital energies, and total energies. tsijournals.com These theoretical calculations are often compared with experimental data to validate the computational models. tsijournals.com For instance, DFT calculations have been used to determine the vertical and adiabatic ionization potentials of bicyclo[2.1.0]pentane, providing insights into its electronic transitions. acs.org
The thermal isomerizations of bicyclo[2.1.0]pentane to cyclopentene (B43876) and 1,4-pentadiene (B1346968), as well as its cycloaddition to fumaronitrile (B1194792), have been studied using advanced computational methods like CASPT2–g3 and CASSCF. rsc.org These calculations have been crucial in understanding the mechanistic details of these reactions. rsc.org
Analysis of Bonding Character and Electronic Delocalization
The bonding in bicyclo[2.1.0]pentane is highly unconventional due to its strained geometry. The fusion of a cyclopropane (B1198618) and a cyclobutane (B1203170) ring results in significant angle distortion from ideal tetrahedral geometry. vulcanchem.com This strain influences its reactivity, particularly in ring-opening reactions. vulcanchem.com
A key feature of bicyclo[2.1.0]pentane is the concept of electronic delocalization, which plays a significant role in its reactivity. acs.orgnih.gov While strain release is a major driving force for its reactions, delocalization effects can either enhance or counteract this tendency. acs.orgnih.gov For example, in nucleophilic addition reactions, the activation barriers would be considerably higher without the influence of delocalization. acs.orgnih.govscribd.com
The interplay between strain and delocalization is evident when comparing the reactivity of bicyclo[2.1.0]pentane with related molecules. For instance, although bicyclo[2.1.0]pentane has a higher strain release energy than bicyclo[1.1.0]butane, the latter is often more reactive due to greater delocalization effects. acs.orgnih.gov This highlights that reactivity is not solely dictated by the magnitude of the strain energy. acs.orgnih.gov
Elucidation of Strain Energy and Strain Distribution
The high reactivity of bicyclo[2.1.0]pentane is intrinsically linked to its substantial strain energy. Computational chemistry provides powerful tools to quantify this strain and understand its distribution within the molecule.
Computational Methods for Strain Energy Determination
Various computational methods are used to determine the strain energy of bicyclo[2.1.0]pentane. A common approach involves calculating the heat of formation of the molecule and comparing it to a strain-free reference compound. Isodesmic reactions, which conserve the number and types of bonds, are frequently used in these calculations to minimize errors.
One procedure for computing hydrocarbon strain energies utilizes computational group equivalents. mdpi.com This method has been applied to a wide range of molecules, including bicyclo[2.1.0]pentane. mdpi.com The calculated strain energy for bicyclo[2.1.0]pentane is approximately 55.6 kcal/mol. mdpi.com
Comparative Analysis of Strain with Related Strained Hydrocarbons
To put the strain of bicyclo[2.1.0]pentane into perspective, it is useful to compare it with other strained hydrocarbons.
| Compound | Strain Energy (kcal/mol) |
| Bicyclo[2.1.0]pentane | 55.6 mdpi.com |
| Bicyclo[1.1.0]butane | 66.5 mdpi.com |
| Bicyclo[1.1.1]pentane | 66.9 mdpi.com |
| [1.1.1]Propellane | 99.2 mdpi.com |
| [2.1.1]Propellane | 99.6 mdpi.com |
| [2.2.1]Propellane | 99.7 mdpi.com |
| [2.2.2]Propellane | 93.9 mdpi.com |
| Prismane | 142.0 mdpi.com |
| Cubane | 157.5 mdpi.com |
The strain energy of bicyclo[2.1.0]pentane (55.6 kcal/mol) is noteworthy. mdpi.com It is significantly higher than that of its constituent rings, cyclopropane (~27.5 kcal/mol) and cyclobutane (~26.5 kcal/mol), although the sum of these is close to the calculated value for bicyclo[2.1.0]pentane. mdpi.com In contrast, the strain in bicyclo[1.1.0]butane (66.5 kcal/mol) is considerably greater than the sum of two cyclopropane rings. mdpi.com
Propellanes exhibit even higher strain energies. For instance, [1.1.1]propellane has a strain energy of 99.2 kcal/mol. mdpi.com The strain remains high for [2.1.1]propellane and [2.2.1]propellane before decreasing for [2.2.2]propellane. mdpi.com
Correlation of Strain Energy with Reactivity and Reaction Barriers
The high strain energy of bicyclo[2.1.0]pentane is a primary driver of its reactivity, as the release of this strain provides a significant thermodynamic driving force for reactions. rsc.org However, the relationship between strain energy and reactivity is not always straightforward.
While a higher strain energy generally implies greater reactivity, kinetic factors and electronic effects, such as delocalization, also play a crucial role in determining reaction barriers. acs.orgnih.gov For example, the radical addition of BrCCl₃ or CCl₄ readily occurs with [1.1.1]propellane and bicyclo[1.1.0]butane, but not with bicyclo[2.1.0]pentane, a trend that cannot be explained by strain release energies alone. acs.orgnih.gov
A proposed "rule of thumb" suggests that each three-membered ring fused to a breaking C-C bond can lower the activation barrier by approximately 10 kcal/mol, which corresponds to a massive rate enhancement. acs.orgnih.gov This model helps to explain the observed reactivity patterns that deviate from predictions based solely on strain energy. acs.orgnih.gov For instance, in the addition of dibenzylamine (B1670424), bicyclo[1.1.0]butane reacts at ambient temperature, while bicyclo[2.1.0]pentane requires heating to 80°C, despite the latter having a larger strain release. acs.orgnih.gov This difference is attributed to the greater delocalization in the transition state for the bicyclo[1.1.0]butane reaction. acs.orgnih.gov
The highly strained structure of bicyclo[2.1.0]pentane, characterized by its fused three- and four-membered rings, has made it a compelling subject for theoretical and computational chemists. These studies provide critical insights into its conformational behavior and potential energy surfaces that are difficult to obtain through experimental means alone.
Prediction of Stable Conformers and Interconversion Barriers
Computational studies using methods such as Density Functional Theory (DFT) have been employed to explore the conformational landscape of bicyclo[2.1.0]pentane and its derivatives. Theoretical calculations predict the existence of multiple conformers, with their stability dictated by the puckering of the five-membered ring system.
For the parent bicyclo[2.1.0]pentane, the most stable form is a puckered "envelope" conformation. A planar conformation represents a transition state for the interconversion between two equivalent puckered forms. This ring inversion process involves the "flapping" of the methylene (B1212753) bridge. Semiempirical and ab initio molecular orbital calculations have been used to model this skeletal inversion. dntb.gov.uaaip.org A semiempirical potential-energy surface was developed to study this process, with bond dissociation energies estimated using thermochemical data and high-level ab initio calculations (MP4/6-31G**). dntb.gov.uaaip.org These models predict the equilibrium geometry and the energy barrier for the ring inversion, showing fair-to-good agreement with experimental values. aip.org
For substituted derivatives, such as diazabicyclo[2.1.0]pentane (DABCP), computational analysis reveals a more complex conformational profile with three potential structures: envelope, twist, and planar. tsijournals.com The relative stability of these conformers is determined by calculating their total energy at the optimized geometry.
| Compound | Method | Conformer | Relative Stability (kJ/mol) | Note |
|---|---|---|---|---|
| Bicyclo[2.1.0]pentane | Semiempirical/ab initio | Puckered (Envelope) | Most Stable | The planar form is the transition state for ring inversion. aip.org |
| Diazabicyclo[2.1.0]pentane (DABCP) | DFT [B3LYP/6-311G**(d,p)] | Envelope | Most Stable | The order of stability is Envelope > Twist > Planar. tsijournals.com |
| Twist | Intermediate | |||
| Planar | Least Stable |
Studies of "Envelope" Conformation and Ring Flexibility
The five-membered ring of bicyclo[2.1.0]pentane derivatives preferentially adopts a non-planar structure to alleviate strain. quizlet.com X-ray diffraction studies of cis- and trans-1,3-disubstituted housanes have confirmed that they can be considered flattened analogs of corresponding cyclopentane (B165970) derivatives with a fixed "envelope" conformation. researchgate.netresearchgate.netenamine.net In this conformation, four of the carbon atoms are roughly coplanar, while the fifth (typically the methylene bridge at C5) is bent out of the plane, resembling the flap of an envelope. quizlet.com
The flexibility of this ring system is a key feature, allowing for the "ring-flipping" process where the envelope flap inverts. cdnsciencepub.com This flexibility, however, is constrained by the rigid bicyclic structure. core.ac.uk The dihedral angle between the three- and four-membered rings is a critical parameter influencing the molecule's geometry and the length of the central C1-C4 bond. core.ac.uk The inherent strain and flexibility make the molecule reactive and a valuable building block in organic synthesis. solubilityofthings.com
Computational Modeling of Reaction Pathways and Transition States
Computational modeling has been indispensable in elucidating the mechanisms of the complex thermal and photochemical reactions that bicyclo[2.1.0]pentane undergoes. By mapping potential energy surfaces (PES), researchers can characterize transient intermediates and transition states that govern reaction outcomes. nih.gov
Characterization of Diradical and Carbonium Ion Intermediates
Many reactions of bicyclo[2.1.0]pentane proceed through high-energy intermediates. Theoretical calculations have been crucial in identifying and characterizing these transient species.
Diradical Intermediates: The thermal isomerization of bicyclo[2.1.0]pentane to cyclopentene is a classic example. Computational studies using methods like CASSCF and CASPT2 indicate that this rearrangement proceeds through a 1,3-diradical intermediate. rsc.orguc.pt The cleavage of the central C1-C4 bond leads to the formation of cyclopentane-1,3-diyl. aip.orguc.pt In photosensitized [2+2] cycloaddition reactions, a triplet diradical intermediate is proposed, which forms after energy transfer from a photocatalyst to the cyclopropene (B1174273) moiety of a reactant, leading to the housane skeleton. researchgate.netacs.org Theoretical studies show that the stability of these diradical intermediates can influence the regioselectivity of the reaction. researchgate.net
Carbonium Ion Intermediates: In the presence of acids or electrophiles, bicyclo[2.1.0]pentane can react via cationic pathways. researchgate.netresearchgate.net Computational studies have explored the nature of these intermediates, particularly in the context of carbocation cyclization reactions. The stability of bicyclo[2.1.0]pentane-like transition states and intermediates is significantly influenced by ring strain. nih.gov The computed ring strain of bicyclo[2.1.0]pentane is approximately 24 kcal/mol higher than that of bicyclo[3.1.0]hexane, which helps explain preferences in reaction pathways where these structures act as intermediates or transition states. nih.gov For instance, a bicyclo[2.1.0]pentyl cation intermediate was proposed to explain the products of certain solvolysis reactions. nasa.gov
| Intermediate Type | Reaction Context | Computational Method | Key Findings |
|---|---|---|---|
| 1,3-Diradical (Singlet) | Thermal isomerization to cyclopentene | CASPT2, CASSCF | Forms upon cleavage of the central C1-C4 bond; key intermediate on the potential energy surface. rsc.org |
| 1,3-Diradical (Triplet) | Ring closure of triplet cyclopentane-1,3-diyl | Multireference ab initio | Involved in spin-forbidden heavy-atom quantum mechanical tunneling to form singlet bicyclo[2.1.0]pentane at cryogenic temperatures. uc.pt |
| 1,4-Diradical (Triplet/Singlet) | Photocatalytic [2+2] cycloaddition | DFT | A 1,4-triplet diradical forms, undergoes intersystem crossing to a singlet, then ring-closes to the housane product. acs.org |
| Carbonium Ion | Carbocation cyclizations | DFT | High ring strain in bicyclo[2.1.0]-like structures disfavors their formation compared to less strained bicyclo[3.1.0]-like intermediates. nih.gov |
Stereoselectivity Prediction Through Transition State Geometries
A significant application of computational chemistry is the prediction and rationalization of stereoselectivity in chemical reactions. By calculating the geometries and energies of the various possible transition states, chemists can predict which product isomer will be favored.
In the hydroxylation of bicyclo[2.1.0]pentane, Ab Initio molecular orbital calculations (at the MP2 level) were used to model the stereochemistry. By optimizing the transition states, it was found that the insertion yielding the endo alcohol is favored, with a transition state energy 1.3 kcal/mol lower than that for the exo product. This preference is attributed to the stabilizing effect of the cyclopropylcarbinyl system on the transition state. wayne.edu
Similarly, in photocatalytic syntheses of polysubstituted housanes, Density Functional Theory (DFT) calculations have been performed to understand the origins of the observed high diastereoselectivity. rsc.orgchemrxiv.org The calculations compare the energies of the transition states leading to different diastereomeric products. The product formed via the lowest energy transition state is predicted to be the major product, a finding that consistently aligns with experimental observations. For example, in a strain-release driven 1,2-ester migration, the transition state for the ester migration was found to be favored by about 6 kcal/mol over a competing aryl migration, explaining the exclusive formation of the observed product. rsc.org
| Reaction | Computational Method | Transition State Comparison | Energy Difference (kcal/mol) | Predicted/Observed Outcome |
|---|---|---|---|---|
| Hydroxylation of bicyclo[2.1.0]pentane | MP2 | TS (endo-alcohol) vs. TS (exo-alcohol) | 1.3 | The endo product is favored. wayne.edu |
| Rearrangement of a housane derivative | DFT | TS (1,2-ester migration) vs. TS (1,2-aryl migration) | ~6 | Exclusive formation of the 1,2-ester migration product. rsc.org |
| Carbocation cyclization | DFT | TS (6-endo, bicyclo[3.1.0]-like) vs. TS (5-exo, bicyclo[2.1.0]-like) | Variable (significant) | 6-endo cyclization is generally preferred due to lower ring strain in the transition state. nih.gov |
Advanced Spectroscopic and Diffraction Methodologies for Structural and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of bicyclo[2.1.0]pentane derivatives in solution. One- and two-dimensional NMR experiments provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the primary methods used for the initial structural verification of the bicyclo[2.1.0]pentane framework. The highly strained nature of the molecule results in characteristic chemical shifts that deviate from those of typical acyclic or larger ring alkanes.
In the ¹H NMR spectrum, the bridgehead protons (H1 and H4) are typically shifted upfield due to the shielding effects of the strained ring system. The methylene (B1212753) protons of the cyclobutane (B1203170) (H2 and H3) and cyclopropane (B1198618) (H5) rings exhibit distinct signals, often with complex coupling patterns due to their rigid, diastereotopic environments. The interpretation of these spectra, including chemical shifts and coupling constants, allows for the fundamental assignment of the proton environment. cdnsciencepub.com
The ¹³C NMR spectrum is similarly informative. The bridgehead carbons (C1 and C4) are significantly shielded and appear at unusually high field positions. The methylene carbons also show characteristic shifts that reflect the strained geometry. The combination of ¹H and ¹³C NMR data provides a comprehensive initial assessment of the molecular structure. cdnsciencepub.com The structure of various bicyclo[2.1.0]pentane derivatives has been confirmed using these techniques. acs.orgacs.org
| Atom Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1/C4 (Bridgehead) | ~1.5 - 2.0 | ~20 - 25 |
| C2/C3 (Cyclobutane CH₂) | ~0.5 - 1.5 | ~30 - 35 |
| C5 (Cyclopropane CH₂) | ~0.2 - 0.8 | ~5 - 10 |
Note: The chemical shifts are approximate and can vary significantly with substitution.
The Nuclear Overhauser Effect (NOE) is a powerful NMR technique used to determine the spatial proximity of protons, which is crucial for establishing relative stereochemistry and conformation. For bicyclo[2.1.0]pentane, the two rings are fused in a cis configuration. wikipedia.org
NOE studies are instrumental in confirming this geometry. cdnsciencepub.comresearchgate.net An NOE enhancement is observed between protons that are close in space (typically < 5 Å), regardless of their through-bond connectivity. In the (1R,4S)-bicyclo[2.1.0]pentane system, irradiation of the bridgehead protons (H1/H4) would be expected to produce an NOE signal for the endo protons on the four-membered ring and the syn proton on the C5 methylene bridge, as they are all located on the same face of the molecule. Conversely, no significant NOE would be expected between the bridgehead protons and the exo or anti protons. This pattern of NOE correlations provides unambiguous proof of the cis-fused ring geometry.
While 1D NMR provides essential information, complex spin systems and signal overlap in substituted derivatives often necessitate the use of two-dimensional (2D) NMR techniques to fully resolve the structure.
COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling networks. youtube.comepfl.ch For this compound, a COSY spectrum would show cross-peaks connecting the bridgehead protons (H1/H4) to the adjacent methylene protons (H2, H3, and H5), confirming the through-bond connectivity around the rings. It also resolves geminal and vicinal couplings within the methylene groups.
HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): These heteronuclear experiments correlate protons with the carbon atoms to which they are directly attached (¹J-coupling). youtube.comepfl.ch This allows for the unambiguous assignment of carbon signals based on the previously assigned proton spectrum, or vice-versa. Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. youtube.comepfl.ch HMBC is critical for piecing together the complete carbon framework, especially in identifying quaternary carbons and linking different fragments of the molecule. For the bicyclo[2.1.0]pentane core, a bridgehead proton (e.g., H1) would show HMBC correlations to carbons C2, C3, C4, and C5, confirming the cyclic and fused nature of the skeleton.
| Experiment | Observed Correlations in this compound |
|---|---|
| COSY | H1 ↔ H2, H5; H4 ↔ H3, H5; H2 ↔ H3 |
| HSQC | H1 ↔ C1; H2 ↔ C2; H3 ↔ C3; H4 ↔ C4; H5 ↔ C5 |
| HMBC | H1 ↔ C2, C3, C4, C5; H2 ↔ C1, C3, C4 |
Note: Table shows representative correlations.
X-ray Diffraction Analysis
When a suitable single crystal of a bicyclo[2.1.0]pentane derivative can be grown, X-ray diffraction provides the most definitive structural information, including precise bond lengths, bond angles, and stereochemistry in the solid state.
X-ray crystallography is a powerful tool for the unambiguous determination of both relative and absolute stereochemistry. For chiral, enantiomerically pure derivatives of bicyclo[2.1.0]pentane, analysis of anomalous dispersion effects can be used to determine the absolute configuration (e.g., distinguishing between (1R,4S) and (1S,4R) configurations of substituents on a chiral framework). soton.ac.uk
In cases where diastereomers are synthesized, X-ray analysis of a single crystal of one of the diastereomers can confirm its specific structure and, by extension, the relative stereochemistry of all chiral centers. This has been successfully applied to confirm the structure of highly functionalized bicyclo[2.1.0]pentanes produced in stereoselective syntheses. acs.org The availability of crystallographic data for multiple derivatives provides concrete evidence of this method's utility. acs.org
X-ray diffraction studies provide high-precision data on the solid-state conformation and the geometry of the ring fusion. Studies on various housane derivatives have shown that they can be viewed as flattened analogs of cyclopentanes with a fixed envelope conformation in the five-membered ring. researchgate.netsemanticscholar.orgnih.gov
Microwave spectroscopy, a gas-phase technique that provides similarly precise geometric data, has been used to determine the key structural parameters of the parent bicyclo[2.1.0]pentane carbon skeleton. researchgate.net These studies reveal a highly strained structure characterized by a small dihedral angle between the fused rings and bond lengths that reflect the strained environment. researchgate.netaip.org
| Structural Parameter | Value (from Microwave Spectroscopy) |
|---|---|
| Bond Length C1–C4 | 1.536 Å |
| Bond Length C1–C2 / C3–C4 | 1.528 Å |
| Bond Length C2–C3 | 1.565 Å |
| Bond Length C1–C5 / C4–C5 | 1.507 Å |
| Dihedral Angle (α) | 67.26° |
Source: Data derived from microwave spectroscopy studies. researchgate.netaip.org
This precise geometric data is invaluable for computational modeling and for rationalizing the unique chemical reactivity of this strained bicyclic system.
Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization
Electron Spin Resonance (ESR) spectroscopy has been instrumental in characterizing the transient radical species derived from bicyclo[2.1.0]pentane. Early studies on the photochemical reactions of bicyclo[2.1.0]pentane with various radical initiators, such as bromotrichloromethane (B165885) and di-t-butyl peroxide, revealed that the initially formed bicyclopentyl (B158630) radicals are unstable. rsc.org These radicals rapidly undergo rearrangement through the fission of the C1-C4 bridge bond to form the more stable cyclopent-3-enyl radical, the ESR spectrum of which has been successfully obtained and analyzed. rsc.org
More direct evidence of a radical cation intermediate was achieved through the radiolytic oxidation of bicyclo[2.1.0]pentane in Freon matrices at 77 K. rsc.org Under these conditions, the bicyclo[2.1.0]pentane radical cation was detected and characterized by ESR spectroscopy. rsc.org This species was found to retain the Cs symmetry of the parent molecule, with the development of planar carbon centers at the bridgehead positions. rsc.org Upon warming to approximately 100 K, this radical cation was observed to isomerize to the cyclopentene (B43876) radical cation via an intramolecular hydrogen transfer. rsc.org
In studies of related urazole-bridged bicyclic housanes, chemical oxidation was used to generate the corresponding 4,5-diazacyclopentane-1,3-diyl radical cations. nih.gov Semi-empirical MO calculations suggested that ionization occurs from one of the nitrogen lone pairs rather than the strained central C-C bond. nih.gov While not directly on this compound, these studies provide valuable models for understanding the behavior of radical cations within this strained ring system.
Vibrational Spectroscopy (IR, Raman) for Conformational and Functional Group Insights
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's functional groups and conformational properties. For this compound, these methods have been used to probe the consequences of its strained bicyclic framework on its vibrational modes.
Theoretical studies employing Density Functional Theory (DFT) at the B3LYP/6-311G**(d,p) level have been conducted to calculate the vibrational spectra of bicyclo[2.1.0]pentane. These computational approaches provide a complete assignment of the fundamental vibrational frequencies and their corresponding IR and Raman intensities. Such calculations are crucial for interpreting experimental spectra and understanding the nature of the vibrational modes. For instance, a theoretical study on diazabicyclo derivatives used bicyclo[2.1.0]pentane as a reference to standardize the results, confirming the envelop conformation as the most stable form for the five-membered ring. nahrainuniv.edu.iq
A comparison of calculated and experimental vibrational frequencies for bicyclo[2.1.0]pentane is available through resources like the Computational Chemistry Comparison and Benchmark DataBase (CCCBDB). This allows for an assessment of the accuracy of different computational methods in reproducing the experimental vibrational spectrum.
Table 1: Selected Calculated Vibrational Frequencies for Bicyclo[2.1.0]pentane
| Mode Description | Calculated Frequency (cm⁻¹) (DREIDING) |
| CH₂ stretch | 2950 - 3050 |
| CH stretch (bridgehead) | 2900 - 3000 |
| Ring deformation | 800 - 1200 |
| CH₂ wag/twist | 1200 - 1400 |
Note: This table presents a generalized range of frequencies based on the DREIDING force field as an illustrative example. For precise, detailed assignments, reference to specific high-level computational studies is necessary. nist.gov
Microwave Spectroscopy for Gas-Phase Molecular Structure
Seminal work in this area involved the assignment and analysis of the microwave spectra for the normal, three singly substituted ¹³C, and six deuterium-labeled isotopic species of bicyclo[2.1.0]pentane. researchgate.netaip.org The rotational constants derived from these spectra allowed for the calculation of a complete molecular structure.
The structural parameters obtained from these microwave studies revealed the significant strain within the molecule. The central C1-C4 bond, for instance, is notably long. The dihedral angle between the three- and four-membered rings is a key parameter defining the molecule's puckered nature. Stark effect measurements on the rotational transitions also yielded a precise value for the total dipole moment of the molecule, determined to be 0.27 D. researchgate.netaip.org
Table 2: Rotational Constants and Moments of Inertia for Bicyclo[2.1.0]pentane
| Isotopic Species | A (MHz) | B (MHz) | C (MHz) | Iₐ (amu·Å²) | Iₑ (amu·Å²) | Iₒ (amu·Å²) |
| Normal | 7401.55 | 5092.35 | 4134.18 | 68.2797 | 99.2420 | 122.2478 |
| ¹³C₁ | 7399.78 | 5020.24 | 4088.19 | 68.2979 | 100.6675 | 123.6183 |
| ¹³C₂ | 7221.05 | 5089.47 | 4124.99 | 69.9863 | 99.2990 | 122.5152 |
| ¹³C₅ | 7401.40 | 4967.65 | 4057.26 | 68.2812 | 101.7330 | 124.5593 |
Data sourced from Suenram and Harmony (1972). aip.org
Table 3: Key Structural Parameters of Bicyclo[2.1.0]pentane from Microwave Spectroscopy
| Parameter | Value |
| C₁–C₂ | 1.528 Å |
| C₂–C₃ | 1.565 Å |
| C₁–C₄ | 1.536 Å |
| C₁–C₅ | 1.507 Å |
| Dihedral Angle (α) | 67.26° |
Data sourced from Suenram and Harmony (1972). researchgate.net
Integration of Spectroscopic Data with Computational Predictions for Robust Structural Assignment
The synergy between experimental spectroscopic data and high-level computational chemistry has become indispensable for a robust and comprehensive understanding of complex molecular structures like this compound. While experimental methods provide real-world measurements, computational models offer a theoretical framework to interpret these data and to explore aspects of the structure that are difficult to probe experimentally.
For bicyclo[2.1.0]pentane, ab initio molecular orbital calculations have been shown to be highly valuable in interpreting microwave spectroscopy results. aip.org These calculations can predict equilibrium geometries that are in fair to good agreement with the experimentally determined structures. aip.org Discrepancies between early electron diffraction results and microwave spectroscopy data for bicyclo[2.1.0]pentane were resolved, with the microwave data, supported by computational models, providing the more accurate structural parameters. researchgate.net
Furthermore, computational methods, such as Møller-Plesset perturbation theory (MP2 and MP4), are used to calculate not only the equilibrium geometry but also the fundamental vibrational frequencies. aip.orgwayne.edu These predicted frequencies can then be compared with experimental IR and Raman spectra to confirm vibrational assignments. For example, a study reported a semiempirical potential-energy surface for bicyclo[2.1.0]pentane, with bond dissociation energies estimated using thermochemical data and MP4/6-31G** level calculations. aip.org The predicted equilibrium geometry and fundamental frequencies showed good agreement with measured values. aip.org This integrated approach, where experimental data and computational predictions are used in concert, leads to a more reliable and detailed structural assignment than either method could achieve alone.
Applications of Bicyclo 2.1.0 Pentane Scaffolds in Advanced Chemical Synthesis
Utilization as Versatile Building Blocks in Organic Synthesis
The synthetic utility of bicyclo[2.1.0]pentane derivatives is largely attributed to their high ring-strain energy, which is estimated to be around 57 kcal/mol. rsc.org This stored energy can be strategically released in a variety of chemical transformations, enabling the formation of diverse and complex molecular architectures.
Bicyclo[2.1.0]pentanes serve as versatile intermediates for the synthesis of intricate polycyclic systems. Their strained C-C bonds are susceptible to cleavage and rearrangement, providing access to a range of carbocyclic frameworks. For instance, the cycloaddition of enamines with electrophilic gem-dimethylcyclopropenes leads to 2-amino bicyclo[2.1.0]pentane adducts. Subsequent solvolytic ring cleavage of these adducts yields gem-dimethylcyclopentene derivatives, a reaction sequence that has been successfully applied in the total synthesis of the natural linear triquinane, (±)-hirsutene. researchgate.net
Recent advancements have demonstrated the stereoselective synthesis of highly functionalized housanes through a sequential [2+1] and [2+2] cycloaddition strategy. researchgate.net This method involves a silver- or gold-catalyzed cyclopropenation of alkynes followed by an intermolecular [2+2] photocycloaddition with electron-deficient alkenes, offering a modular approach to polysubstituted housanes. researchgate.netresearchgate.net Furthermore, the development of a highly diastereoselective Paterno-Büchi reaction has enabled the synthesis of novel spiro-oxa-housanes. researchgate.net The synthetic utility of these scaffolds is further highlighted by their post-synthetic diversification through strain-release driven diastereospecific 1,2-ester migrations, which allow for the rapid synthesis of functionalized bicyclic imides. researchgate.netrsc.org
The strategic application of bicyclo[2.1.0]pentane derivatives in constructing complex molecules is summarized in the following table:
| Starting Material | Reaction Type | Product | Application |
| Cyclopropenes and electron-deficient alkenes | [2+1] and [2+2] cycloaddition | Highly functionalized bicyclo[2.1.0]pentanes | Building blocks for complex molecules |
| Enamines and gem-dimethylcyclopropenes | Cycloaddition and ring cleavage | gem-Dimethylcyclopentene derivatives | Total synthesis of natural products like (±)-hirsutene |
| Polysubstituted housanes | 1,2-Ester migration | Functionalized bicyclic imides | Rapid synthesis of diverse molecular frameworks |
| Cyclopropenylvinyl carbinols | Intramolecular cyclopropanation | Housane-containing terpene derivatives | Access to novel, unnatural terpene analogues |
The ring-opening reactions of bicyclo[2.1.0]pentanes provide a reliable pathway to functionalized cyclopentane (B165970) derivatives. The significant strain release associated with the cleavage of the central C1-C4 bond drives these transformations. nih.gov For example, the radical cation of bicyclo[2.1.0]pentane has been shown to isomerize to the radical cation of cyclopentene (B43876) even at extremely low temperatures (4 K). researchgate.net
The reactivity of bicyclo[2.1.0]pentane sulfones further illustrates this principle. While the ring-opening of bicyclo[2.1.0]pentane sulfone requires heating to 80°C to form the corresponding cyclopentane, this reactivity is notable given its high strain energy. nih.gov The stereoelectronics of these ring-opening reactions are also of significant interest. Theoretical studies have shown that hyperconjugation plays a key role in the 1,2-shift rearrangements of bicyclo[2.1.0]pentane radical cations, influencing the migration of substituents and leading to the formation of cyclopentene radical cations. researchgate.net
A general and efficient method for the preparation of 1,3-disubstituted bicyclo[2.1.0]pentanes (housanes) from functionalized cyclopentanes has been developed, which can also be viewed in reverse as a method for accessing specific cyclopentane structures. chemrxiv.orgacs.org This electrophilic double bond desymmetrization followed by intramolecular enolate alkylation (EDIEA) sequence allows for the diastereoselective synthesis of both cis- and trans-1,3-disubstituted housane-1-carboxylic acids on a large scale. chemrxiv.orgacs.org
The following table outlines key transformations of bicyclo[2.1.0]pentanes into cyclopentane systems:
| Bicyclo[2.1.0]pentane Derivative | Reaction Condition | Product |
| Bicyclo[2.1.0]pentane radical cation | Low temperature (4 K) | Cyclopentene radical cation |
| Bicyclo[2.1.0]pentane sulfone | Heating (80°C) | Cyclopentane derivative |
| Substituted housane radical cations | 1,2-shift rearrangement | Substituted cyclopentene radical cations |
| cis- and trans-1,3-Disubstituted housane-1-carboxylic acids | Ring-opening | Functionalized cyclopentanes |
Role in Medicinal Chemistry and Drug Discovery
The rigid, three-dimensional structure of the bicyclo[2.1.0]pentane scaffold has made it an attractive motif in medicinal chemistry. Its unique geometry allows for precise spatial positioning of substituents, which can be crucial for optimizing interactions with biological targets.
Bicyclo[2.1.0]pentane is considered a potential bioisostere of cyclopentane. rsc.orgchemrxiv.org Replacing a flexible cyclopentane ring with a rigid housane scaffold can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target, potentially leading to improved potency and selectivity. rsc.orgchemrxiv.org The development of saturated bioisosteres for aromatic rings is a major focus in medicinal chemistry to "escape from flatland" and improve the physicochemical properties of drug candidates. nih.govpnas.org While bicyclo[1.1.1]pentane (BCP) is a well-established bioisostere for para-substituted benzene (B151609) rings, the exploration of other bicyclic systems like bicyclo[2.1.0]pentane is expanding the toolbox for medicinal chemists. researchgate.netpnas.orgresearchgate.netchemrxiv.orgresearchgate.netsemanticscholar.org
The trifluoromethyl group is known to enhance metabolic stability and bioactivity, and its incorporation into the bicyclo[2.1.0]pentane scaffold, as in 1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane, suggests potential for improved drug-like properties. smolecule.com
The incorporation of the bicyclo[2.1.0]pentane scaffold into pharmaceutical candidates is an emerging area of interest. enamine.net Its rigid nature can lead to improved metabolic stability and better pharmacokinetic profiles. rsc.orgenamine.net For example, bicyclic γ-amino acids that are analogues of γ-aminobutyric acid (GABA) have been synthesized using a housane framework. acs.org These constrained analogues can provide valuable insights into the bioactive conformation of GABA at its receptors.
While specific examples of bicyclo[2.1.0]pentane-containing drugs on the market are not yet prevalent, the growing number of patents incorporating this scaffold indicates its increasing importance in drug discovery programs. enamine.net For instance, housane derivatives have been explored as inhibitors for targets such as the NaV1.8 sodium channel (analgesics) and KIT tyrosine kinase. enamine.net
The rigidity of the bicyclo[2.1.0]pentane skeleton is a significant advantage for structure-activity relationship (SAR) studies. acs.org By locking the conformation of a molecule, researchers can gain a clearer understanding of the spatial requirements for biological activity. X-ray diffraction studies have shown that cis- and trans-1,3-disubstituted housanes can be considered as flattened analogues of the corresponding cyclopentane derivatives with a fixed envelope conformation. acs.org This conformational restriction is invaluable for probing the binding pockets of proteins and enzymes.
The synthesis of diastereomerically pure cis- and trans-1,3-disubstituted housane-1-carboxylic acids allows for a systematic investigation of how the spatial orientation of substituents affects biological activity. acs.org Furthermore, it has been shown that the bicyclo[2.1.0]pentane core does not significantly alter the pKa of attached carboxylic acid groups but can slightly increase hydrophilicity compared to cyclopentane analogues, providing another parameter to tune in drug design. acs.org
The following table summarizes the key features of bicyclo[2.1.0]pentane in medicinal chemistry:
| Feature | Application in Medicinal Chemistry |
| Rigidity | Reduced entropic penalty upon binding, conformational locking for SAR studies |
| Three-Dimensionality | Precise spatial arrangement of substituents, exploration of 3D chemical space |
| Bioisosterism | Replacement for cyclopentane and potentially other rings to improve properties |
| Metabolic Stability | Potential for enhanced stability due to the strained ring system |
Contributions to Materials Science
The unique, rigid, and three-dimensional geometry of the bicyclo[2.1.0]pentane framework makes it a subject of interest in materials science. solubilityofthings.com Its incorporation into larger molecules can impart specific structural and physical properties, opening avenues for the creation of novel materials. solubilityofthings.comsmolecule.com
The bicyclo[2.1.0]pentane scaffold is an attractive component for the design of new polymers and other advanced materials. Research has been conducted on the synthesis and polymerization of derivatives such as bicyclo[2.1.0]pentane-1-carbonitrile, demonstrating the viability of using this strained ring system to create polymer chains. acs.org The high strain energy of the housane unit can be harnessed as a driving force for ring-opening polymerizations, a strategy used to produce polymers with unique architectures and properties.
While direct applications in liquid crystals are not yet broadly established, the rigid, non-planar structure of the housane skeleton is a desirable characteristic for mesogens, the core units of liquid crystalline materials. Studies comparing 1,3-disubstituted housane derivatives to their cyclopentane analogues have provided insight into how the scaffold affects key physicochemical properties. For instance, the introduction of the bicyclo[2.1.0]pentane structure was found to slightly increase hydrophilicity compared to the corresponding cyclopentane. researchgate.net X-ray diffraction studies have confirmed that these housanes can be viewed as flattened analogues of cyclopentane derivatives with a fixed envelope conformation, a feature that could be exploited in the design of materials requiring precise spatial arrangements. researchgate.net
| Property | Observation | Significance in Material Design |
|---|---|---|
| Hydrophilicity (LogP) | Housane derivatives showed a slight increase in hydrophilicity (0.07–0.25 LogP units lower) compared to cyclopentane analogues. | Allows for fine-tuning of solubility and interfacial properties in polymers or other materials. |
| Acidity (pKa) | The bicyclo[2.1.0]pentane ring did not significantly affect the pKa of attached carboxylic acid groups. | Indicates that the electronic influence of the scaffold is predictable, simplifying the design of functional monomers. |
| Conformation | Provides a fixed, flattened envelope conformation for the five-membered ring. | Offers a rigid structural unit, which is crucial for creating ordered materials like liquid crystals or high-performance polymers. |
Development of Novel Strain-Release Reagents
The high strain energy of the bicyclo[2.1.0]pentane system makes it an ideal "spring-loaded" scaffold for strain-release-driven reactions. nih.govalkalisci.com These reagents are stable enough to be handled but react energetically under specific conditions to forge new chemical bonds, driven by the release of internal strain. nih.govnih.gov This reactivity has led to the development of a powerful class of reagents for constructing complex molecules. nih.gov
Sulfone-substituted housanes, in particular, have emerged as versatile and bench-stable strain-release reagents. nih.govacs.org These compounds act as effective electrophiles, enabling the transfer of a cyclopentyl group to various nucleophiles. smolecule.com A prominent application is in strain-release amination, where reagents like 1-((4-(trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane react with primary and secondary amines to install a cyclopentane ring, a common motif in bioactive molecules. alkalisci.comsigmaaldrich.com
Significant progress has been made in the synthesis of these valuable reagents. Researchers have developed expedient one-pot procedures to produce 1-sulfonylbicyclo[2.1.0]pentane analogues from readily available starting materials. nih.govacs.orgacs.org These methods can be performed on a gram scale and can be stereospecific, allowing for the synthesis of enantiopure housane reagents when chiral precursors are used. nih.govacs.orgacs.org This provides access to optically active building blocks for asymmetric synthesis. nih.govacs.org The scope of these reagents has been expanded beyond simple hydrocarbons to include specialized variants like azahousane, which serves as a key reagent in the synthesis of nitrogen-containing bicyclic structures such as 2-azanorbornanes. researchgate.net
| Reagent Name | Primary Application | Reference |
|---|---|---|
| 1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane | "Spring-loaded" electrophile for the installation of cyclopentane units onto amines (strain-release amination). | sigmaaldrich.com |
| 1-((3,5-Difluorophenyl)sulfonyl)bicyclo[2.1.0]pentane | A convenient reagent for strain-release amination with primary and secondary amines. | alkalisci.com |
| 1-Sulfonylbicyclo[2.1.0]pentane analogues | General class of bench-stable reagents for strain-releasing processes with nucleophiles or radical species. | nih.govacs.org |
| Azahousane | Strain-release reagent for formal cycloadditions to synthesize substituted 2-azanorbornanes. | researchgate.net |
Future Research Directions and Perspectives on Bicyclo 2.1.0 Pentane Chemistry
Development of More Efficient and Sustainable Synthetic Routes
While methods for synthesizing bicyclo[2.1.0]pentane and its derivatives exist, such as the pyrolysis or photolysis of 2,3-diazabicyclo[2.2.1]hept-2-ene, there is a pressing need for more efficient, scalable, and environmentally benign synthetic strategies. smolecule.comorgsyn.org Future research should focus on the following areas:
Catalytic Approaches: The development of catalytic methods, particularly those employing earth-abundant metals or organocatalysts, would represent a significant advance. rsc.org Recent progress in using silver or gold catalysts for cyclopropenation followed by a [2+2] photocycloaddition showcases a promising direction. acs.orgresearchgate.net Further exploration of photocatalysis, using visible light and organic dyes, could lead to milder and more selective transformations. rsc.org
Green Chemistry Principles: Future synthetic routes should aim to incorporate principles of green chemistry, such as atom economy, use of renewable feedstocks, and reduction of hazardous waste. Electrochemical methods, for instance, offer a sustainable alternative for driving key transformations. academie-sciences.fr
Modular and Diastereoselective Syntheses: Developing modular approaches that allow for the controlled and stereoselective installation of various functional groups is crucial. acs.orgresearchgate.net Methods like the intramolecular cyclization of substituted cyclopentane (B165970) carboxylates have shown promise in achieving diastereoselectivity and should be expanded. researchgate.net
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The high ring strain of bicyclo[2.1.0]pentane dictates its reactivity, often leading to fascinating and sometimes unexpected chemical transformations. smolecule.comsolubilityofthings.com Future work should aim to harness this reactivity in new ways:
Strain-Release Cycloadditions: Investigating novel cycloaddition reactions that take advantage of the release of ring strain is a fertile area for research. The [2π + 2σ] cycloaddition of bicyclo[1.1.0]butanes is an analogous area that has seen recent growth and could provide inspiration. nih.gov
C-H Functionalization: Direct functionalization of the C-H bonds of the bicyclo[2.1.0]pentane core would provide a highly efficient means of elaborating its structure. Research into transition-metal-catalyzed or radical-mediated C-H activation pathways could unlock new synthetic possibilities.
Rearrangement Reactions: The propensity of bicyclo[2.1.0]pentane derivatives to undergo rearrangements, such as the isomerization to cyclopentene (B43876), can be exploited to access diverse molecular scaffolds. rsc.org Understanding and controlling these rearrangements through substituent effects or specific reaction conditions will be key.
Deeper Mechanistic Understanding Through Advanced Spectroscopic and Computational Techniques
A thorough understanding of the reaction mechanisms governing the chemistry of bicyclo[2.1.0]pentanes is essential for the rational design of new reactions and catalysts.
Computational Studies: High-level computational methods, such as CASSCF and CASPT2, have already been employed to study the thermal reactions of bicyclo[2.1.0]pentane. rsc.org Future computational work can provide deeper insights into reaction pathways, transition states, and the role of stereoelectronics, such as hyperconjugation in radical cations. researchgate.net
Advanced Spectroscopy: The use of advanced spectroscopic techniques, including time-resolved spectroscopy, can help to detect and characterize transient intermediates in photochemical and thermal reactions. acs.org For instance, nuclear Overhauser effect studies have been instrumental in determining the stereochemistry of reaction products. researchgate.net
Kinetic Analysis: Detailed kinetic studies of bicyclo[2.1.0]pentane reactions will be crucial for elucidating reaction mechanisms and optimizing reaction conditions. acs.org
Broader Applications in Chemical Biology, Materials Science, and Catalysis
The unique three-dimensional structure of the bicyclo[2.1.0]pentane scaffold makes it an attractive building block for applications beyond traditional organic synthesis. smolecule.comsolubilityofthings.com
Medicinal Chemistry: As rigid scaffolds, bicyclo[2.1.0]pentane derivatives can serve as bioisosteres for planar aromatic systems, potentially leading to improved metabolic stability and pharmacokinetic properties in drug candidates. acs.orgsmolecule.com The synthesis of bicyclic γ-amino acid analogues is a step in this direction. researchgate.net
Materials Science: The incorporation of strained bicyclo[2.1.0]pentane units into polymers or other materials could lead to novel properties. solubilityofthings.comsmolecule.com Their inherent strain energy could be harnessed for applications such as self-healing materials or molecular switches.
Catalysis: Functionalized bicyclo[2.1.0]pentanes could be designed to act as chiral ligands in asymmetric catalysis, leveraging their rigid conformation to induce high levels of stereocontrol.
Design and Synthesis of Advanced Functionalized Derivatives for Specific Applications
The development of methods to synthesize a wide array of functionalized bicyclo[2.1.0]pentane derivatives is paramount to realizing their full potential.
Multifunctional Scaffolds: Research should focus on creating polysubstituted housanes with diverse functional groups, enabling their use as versatile building blocks in complex molecule synthesis. rsc.org Recent methods for creating derivatives with multiple contiguous all-carbon-quaternary centers are a significant step forward. rsc.org
Spirocyclic Systems: The synthesis of novel spirocyclic systems incorporating the bicyclo[2.1.0]pentane motif, such as spiro-oxa-housanes, opens up new areas of chemical space. rsc.org
Target-Oriented Synthesis: The design and synthesis of bicyclo[2.1.0]pentane derivatives with specific biological or material properties in mind will be a key driver of future research. This includes the preparation of derivatives with tailored hydrophilicity and pKa values for medicinal chemistry applications. researchgate.net
Q & A
Basic Research Questions
Q. How is (1R,4S)-bicyclo[2.1.0]pentane synthesized, and what experimental protocols ensure stereochemical purity?
- Methodology : Synthesis typically involves [4+2] cycloaddition or strain-driven ring-opening reactions. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., transition-metal complexes) are employed. Characterization via and NMR is critical to confirm the (1R,4S) configuration. For example, in studies of bicyclo[2.1.0]pentane derivatives, deuterium labeling combined with NOESY experiments resolves spatial arrangements .
- Data Validation : Compare spectral data (chemical shifts, coupling constants) with computational predictions (DFT or molecular mechanics) to verify structural assignments.
Q. What analytical techniques are most reliable for confirming the bicyclic structure and purity of this compound?
- Methodology : High-resolution mass spectrometry (HRMS) confirms molecular formula, while X-ray crystallography provides definitive stereochemical proof. Gas chromatography (GC) with chiral columns assesses enantiomeric excess. Polarimetry and vibrational circular dichroism (VCD) further validate optical activity .
- Purity Checks : Use differential scanning calorimetry (DSC) to detect impurities via melting-point depression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
